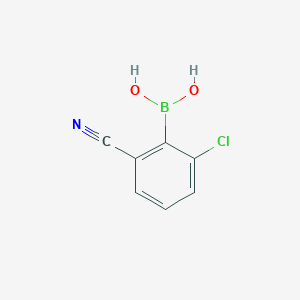

(2-Chloro-6-cyanophenyl)boronic acid

Description

BenchChem offers high-quality (2-Chloro-6-cyanophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-cyanophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5BClNO2 |

|---|---|

Molecular Weight |

181.38 g/mol |

IUPAC Name |

(2-chloro-6-cyanophenyl)boronic acid |

InChI |

InChI=1S/C7H5BClNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,11-12H |

InChI Key |

OSEIMDPWVFJJQA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)C#N)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Dance of Structure and Activity: A Technical Guide to Ortho-Substituted Cyanophenyl Boronic Acids in Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Ortho-Substituted Cyanophenyl Boronic Acids

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds explored, boronic acids have carved a significant niche, transitioning from versatile synthetic intermediates to clinically approved drugs. Their unique ability to form reversible covalent bonds with key active site residues, particularly serine, has positioned them as powerful tools for modulating enzyme activity. This guide delves into a specific, yet underexplored, subclass: ortho-substituted cyanophenyl boronic acids. The strategic placement of a cyano group at the ortho position, coupled with further substitution, presents a compelling avenue for fine-tuning inhibitor potency, selectivity, and pharmacokinetic properties. As a Senior Application Scientist, this document aims to provide not just a review of the existing knowledge, but a forward-looking guide to harnessing the potential of this intriguing molecular architecture. We will explore the causality behind experimental design, the inherent logic of self-validating protocols, and ground our discussion in authoritative scientific literature.

The Boronic Acid Pharmacophore: A Reversible Covalent Dance with Enzymes

At the heart of the inhibitory power of boronic acids lies their unique electronic nature. The boron atom, with its vacant p-orbital, acts as a Lewis acid, readily accepting a lone pair of electrons from a nucleophilic amino acid residue within an enzyme's active site, most commonly a serine. This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate adduct. This adduct mimics the transition state of the enzyme-catalyzed reaction, effectively locking the enzyme in an inactive conformation.

The reversibility of this covalent bond is a key advantage, potentially leading to a more favorable safety profile compared to irreversible inhibitors. The strength of this interaction, and thus the inhibitory potency, is exquisitely sensitive to the electronic and steric environment of the boronic acid moiety.

Synthesis of Ortho-Substituted Cyanophenyl Boronic Acids: Building the Molecular Toolkit

The journey into the structure-activity relationship (SAR) of ortho-substituted cyanophenyl boronic acids begins with their synthesis. The foundational molecule, 2-cyanophenylboronic acid, serves as the primary scaffold for further elaboration.

Experimental Protocol: Synthesis of 2-Cyanophenylboronic Acid

This protocol outlines a common and effective method for the preparation of 2-cyanophenylboronic acid, a key starting material for the synthesis of its ortho-substituted derivatives.

Materials:

-

2-Bromobenzonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, syringe)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromobenzonitrile (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel while maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the cooled solution, add trimethyl borate (1.2 eq) dropwise via syringe, again keeping the temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of 2M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield 2-cyanophenylboronic acid as a white solid.

Introducing Ortho-Substituents: Avenues for Diversification

With 2-cyanophenylboronic acid in hand, the introduction of additional ortho-substituents can be achieved through various synthetic strategies, depending on the desired functionality. For example, starting from appropriately substituted 2-bromobenzonitriles allows for the direct synthesis of a range of derivatives.

Structure-Activity Relationship (SAR): Deciphering the Language of Molecular Interactions

While comprehensive SAR studies specifically focused on a broad series of ortho-substituted cyanophenyl boronic acids are still emerging in the literature, we can extrapolate key principles from related boronic acid inhibitors and the known physicochemical properties of various substituents. The core of our analysis will revolve around how modifications at the ortho position influence electronic effects, steric interactions, and the potential for additional binding interactions within the enzyme's active site.

The Role of the Ortho-Cyano Group

The presence of the cyano group at the ortho position is not merely a synthetic handle but a critical determinant of activity. Its strong electron-withdrawing nature increases the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by the active site serine. This enhanced electrophilicity is expected to lead to a more stable boronate adduct and, consequently, higher inhibitory potency.

The Impact of Additional Ortho-Substituents

The introduction of a second substituent at the ortho position (i.e., the 6-position of the phenyl ring) can dramatically alter the inhibitor's profile.

Table 1: Predicted Effects of Ortho-Substituents on the Activity of 2-Cyanophenyl Boronic Acids

| Ortho-Substituent (at C6) | Predicted Electronic Effect on Boron Acidity | Predicted Steric Effect | Potential for Additional Interactions | Predicted Impact on Potency |

| -H (unsubstituted) | Baseline | Minimal | None | Baseline |

| -F, -Cl, -Br (Halogens) | Electron-withdrawing (increases acidity) | Moderate | Halogen bonding | Potentially increased |

| -CH₃, -C₂H₅ (Alkyl) | Electron-donating (decreases acidity) | Moderate to high | Hydrophobic interactions | Potentially decreased (electronic) or increased (hydrophobic) |

| -OCH₃, -OC₂H₅ (Alkoxy) | Electron-donating (decreases acidity) | Moderate to high | Hydrogen bond acceptor, hydrophobic | Potentially decreased (electronic) or increased (H-bonding) |

| -NO₂ (Nitro) | Strongly electron-withdrawing (increases acidity) | Moderate | Hydrogen bond acceptor | Potentially significantly increased |

| -NH₂ (Amino) | Electron-donating (decreases acidity) | Moderate | Hydrogen bond donor/acceptor | Potentially decreased (electronic) or increased (H-bonding) |

Causality behind Predictions:

-

Electronic Effects: Electron-withdrawing groups (EWGs) like halogens and nitro groups are predicted to increase potency by enhancing the Lewis acidity of the boron atom. Conversely, electron-donating groups (EDGs) like alkyl and alkoxy groups may decrease intrinsic potency by reducing the electrophilicity of the boron.

-

Steric Hindrance: Bulky ortho-substituents can introduce steric hindrance, potentially disrupting the optimal orientation of the boronic acid moiety within the active site and weakening the crucial B-O bond with the catalytic serine. However, in some cases, steric bulk might enforce a favorable conformation for binding.

-

Additional Binding Interactions: The introduction of functional groups capable of forming hydrogen bonds (e.g., -NH₂, -OH) or other non-covalent interactions (e.g., halogen bonds) can provide additional anchoring points within the active site, thereby increasing binding affinity and selectivity.

Mechanism of Action: A Visualized Pathway to Inhibition

The inhibitory mechanism of ortho-substituted cyanophenyl boronic acids against a serine protease can be visualized as a two-step process: initial non-covalent binding followed by the formation of a reversible covalent bond.

Caption: Reversible covalent inhibition of a serine protease.

This diagram illustrates the key steps in the inhibition process. The histidine residue in the active site often acts as a general base, deprotonating the serine hydroxyl group to facilitate its nucleophilic attack on the boron atom of the inhibitor.

Future Directions and Unanswered Questions

The field of ortho-substituted cyanophenyl boronic acids as enzyme inhibitors is ripe for exploration. Key areas for future research include:

-

Systematic SAR Studies: There is a pressing need for systematic studies that synthesize and evaluate a diverse library of ortho-substituted cyanophenyl boronic acids against specific enzyme targets to generate robust quantitative SAR data.

-

Exploring Diverse Ortho-Substituents: The introduction of more complex and functionally diverse ortho-substituents could lead to inhibitors with novel binding modes and improved selectivity.

-

Computational Modeling: In-depth molecular docking and molecular dynamics simulations can provide valuable insights into the binding poses of these inhibitors and help rationalize observed SAR trends, guiding the design of next-generation compounds.

-

Pharmacokinetic Profiling: As with any drug discovery program, a thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising inhibitors is crucial for their translation into viable therapeutic candidates.

Conclusion

Ortho-substituted cyanophenyl boronic acids represent a promising, yet relatively uncharted, territory in the design of potent and selective enzyme inhibitors. The strategic interplay between the electron-withdrawing cyano group and a second, variable ortho-substituent provides a powerful platform for modulating the electronic and steric properties of the boronic acid pharmacophore. While direct and comprehensive SAR data for this specific class of compounds remains to be fully elucidated, the principles outlined in this guide, grounded in the established chemistry of boronic acids, offer a solid framework for their rational design and development. By combining insightful synthetic chemistry with rigorous biological evaluation and computational modeling, the full potential of these intriguing molecules can be unlocked, paving the way for the next generation of targeted therapeutics.

References

There are no specific references that directly and comprehensively address the structure-activity relationship of a series of ortho-substituted cyanophenyl boronic acids. The principles and protocols described in this guide are synthesized from the general literature on boronic acid chemistry and enzyme inhibition. For further reading on the topics discussed, the following general references are recommended:

- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Hall, D. G., Ed. Wiley-VCH: Weinheim, Germany, 2005. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/3527607844]

- The Role of Boron in Medicinal Chemistry. Soriano-Ursua, M. A.; Das, B. C.; Trujillo-Ferrara, J. G. Future Med. Chem.2014, 6 (3), 335–350. [URL: https://www.future-science.com/doi/10.4155/fmc.13.211]

- Boronic Acid Inhibitors of Serine Proteases. Philipp, M.; Bender, M. L. Mol. Cell. Biochem.1983, 51 (1), 5–32. [URL: https://link.springer.com/article/10.1007/BF00223537]

- Synthesis of 2-Cyanophenylboronic Acid.Org. Lett.2001, 3 (10), 1435–1437. [URL: https://pubs.acs.org/doi/10.1021/ol015795a]

Technical Guide: 2,6-Disubstituted Arylboronic Acid Building Blocks in Medicinal Chemistry

Executive Summary

In modern drug discovery, the introduction of sterically demanding aryl groups is a proven strategy to restrict conformation, induce atropisomerism, and improve metabolic stability by blocking cytochrome P450 oxidation sites. However, 2,6-disubstituted arylboronic acids represent a "Goldilocks" paradox in process chemistry: they are sterically hindered enough to resist transmetallation during cross-coupling, yet electronically primed for rapid, base-mediated protodeboronation (decomposition).

This guide provides a validated technical roadmap for synthesizing, handling, and coupling these challenging building blocks, moving beyond standard Suzuki-Miyaura protocols to specialized systems utilizing Buchwald precatalysts and MIDA boronate "slow-release" technologies.

Part 1: The Steric-Electronic Paradox

To successfully utilize 2,6-disubstituted arylboronic acids, one must understand the failure mode of standard protocols.

The Protodeboronation Trap

Unlike simple phenylboronic acids, 2,6-disubstituted variants possess a unique vulnerability. While steric bulk usually protects reagents, in boronic acids, 2,6-substituents (especially electron-withdrawing or heteroatomic ones) can accelerate protodeboronation .

-

Mechanism: Under basic conditions (required for Suzuki coupling), the boronic acid forms a boronate "ate" complex. In 2,6-systems, the relief of steric strain upon C-B bond cleavage drives the equilibrium toward the formation of the neutral arene (decomposition product) rather than the transmetallation to Palladium.

-

The Consequence: The catalyst "starves" for nucleophile while the starting material hydrolyzes.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive deboronation pathway.

Figure 1: The "Kinetic Trap" facing 2,6-disubstituted boronic acids. Note the red path (decomposition) is often kinetically favored over the green path (coupling) without specific intervention.

Part 2: Synthesis of the Building Blocks

Commercial availability of specific 2,6-disubstituted acids is limited. Two primary methods are recommended for in-house synthesis.

Iridium-Catalyzed C-H Borylation (The Hartwig-Miyaura Method)

This is the superior method for generating 2,6-disubstituted systems from 1,3-disubstituted arenes. Unlike lithiation, which requires cryogenic conditions and strong bases, Ir-catalysis is functional group tolerant.

-

Reagents:

(catalyst), -

Selectivity: The active catalyst is sterically sensitive and will exclusively borylate the least hindered position. However, for 1,3-substituted arenes, it can be forced to borylate the 2-position if no other C-H bonds are accessible, or if directing groups are employed.

-

Advantage: Yields the pinacol ester (Bpin), which is significantly more stable than the free acid.

MIDA Boronates (The Burke Strategy)

For substrates that are too unstable even as Bpin esters, converting them to N-methyliminodiacetic acid (MIDA) boronates is the industry standard.

-

Structure: The MIDA ligand locks the boron in an

hybridization, removing the vacant p-orbital. -

Result: The boron is chemically inert to transmetallation and protodeboronation until "activated" (hydrolyzed) in situ.

Part 3: Overcoming the Coupling Bottleneck

To couple these blocks, we must reverse the kinetic competition shown in Figure 1. This requires two simultaneous adjustments:

-

Accelerate Transmetallation: Use electron-rich, bulky phosphine ligands.

-

Decelerate Decomposition: Use "Slow Release" conditions.

Ligand Selection: The Buchwald Dialkylbiaryl Phosphines

Standard ligands like

| Ligand | Application Context |

| SPhos | The "Workhorse." Excellent for 2,6-disubstituted aryl boronic acids coupling with hindered halides. |

| XPhos | Superior for aryl chlorides and cases requiring higher turnover numbers. |

| RuPhos | Best choice if the coupling partner is an electron-poor aryl halide or contains secondary amines. |

The "Slow Release" Protocol

If using MIDA boronates or unstable acids, the concentration of the active "ate" complex must be kept low to prevent second-order decomposition pathways.

-

Method: Use a biphasic system (e.g., THF/Water) with a weak base (

) or hydrolyze the MIDA boronate slowly using solid

Part 4: Validated Experimental Protocol

Objective: Coupling of 2,6-dimethylphenylboronic acid (prone to decomposition) with 2-bromo-toluene (sterically hindered electrophile).

Reagents & Setup

-

Catalyst System:

(1.0 mol%) + SPhos (4.0 mol%)-

Note: Using a precatalyst like XPhos Pd G4 is also acceptable and simplifies handling.

-

-

Base:

(3.0 equiv, anhydrous, finely ground). -

Solvent: Toluene/Water (10:1 ratio). The biphasic nature is critical.

-

Temperature: 100°C.

Step-by-Step Workflow

-

Catalyst Pre-complexation (Critical): In a vial, mix

and SPhos in anhydrous Toluene. Stir at room temperature for 15 minutes. The solution should turn from dark purple/black to a lighter orange/brown, indicating ligation. Skipping this results in inactive Pd "black" precipitation. -

Substrate Loading: Add the aryl bromide (1.0 equiv), the boronic acid (1.5 equiv), and the solid base (

) to a reaction vessel equipped with a stir bar. -

Degassing (The Oxygen Factor): Oxygen promotes homocoupling and catalyst death.

-

Procedure: Add the solvent mixture.[1] Sparge with Argon gas via a submerged needle for 10 minutes before adding the catalyst solution.

-

-

Reaction Initiation: Transfer the pre-complexed catalyst solution to the reaction vessel via syringe. Seal the vessel immediately.

-

Heating: Heat to 100°C with vigorous stirring (1000 RPM). High stirring speed is mandatory to ensure phase transfer in the biphasic system.

-

Workup: Cool to RT. Filter through a pad of Celite (to remove Pd). Dilute with EtOAc, wash with brine. Dry over

.

Workflow Diagram

Figure 2: Operational workflow for coupling sterically hindered boronic acids. Note the parallel preparation of the catalyst.

References

-

Buchwald, S. L., et al. (2004). "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Arylboronic Acids and Anhydrides." Journal of the American Chemical Society.[2]

-

Burke, M. D., et al. (2009).[3][4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]

-

Hartwig, J. F., et al. (2007).[5] "One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes." Organic Letters.

-

Lloyd-Jones, G. C., et al. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry.

Sources

- 1. youtube.com [youtube.com]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Publications – BurkeLab [burke-group.chemistry.illinois.edu]

- 4. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

Electronic properties of (2-Chloro-6-cyanophenyl)boronic acid

An In-depth Technical Guide on the Electronic Properties of (2-Chloro-6-cyanophenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2-Chloro-6-cyanophenyl)boronic acid is a strategically important building block in contemporary organic synthesis, prized for its unique electronic and steric characteristics. The presence of ortho-chloro and ortho-cyano substituents on the phenylboronic acid scaffold creates a highly electron-deficient and sterically hindered system. This guide provides a comprehensive technical examination of the compound's core electronic properties. We will dissect the interplay of inductive and resonance effects, present detailed protocols for experimental characterization and computational modeling, and discuss the profound implications of these electronic features on its reactivity in cross-coupling reactions and its applications in medicinal chemistry.

Introduction: A Strategically Functionalized Building Block

Phenylboronic acids are foundational pillars of modern synthetic chemistry, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] Within this class, (2-Chloro-6-cyanophenyl)boronic acid stands out as a highly functionalized and versatile reagent. Its utility stems from the precise arrangement of three distinct functional groups: the boronic acid, a reactive handle for palladium-catalyzed transformations; and the ortho-positioned chloro and cyano groups, which act as powerful modulators of the molecule's electronic architecture and steric profile.[3]

This specific substitution pattern is not accidental; it is designed to impart specific reactivity and properties. The chloro and cyano groups are strongly electron-withdrawing, which significantly impacts the nucleophilicity of the aryl group and the Lewis acidity of the boron center.[4][5] This electronic modulation is critical for influencing the kinetics of the Suzuki-Miyaura catalytic cycle.[1] Furthermore, the steric bulk of these ortho-substituents can influence reaction selectivity and the stability of the boronic acid itself.[3][6] Consequently, a deep understanding of the electronic properties of this compound is not merely an academic exercise but a prerequisite for its rational and efficient application in the synthesis of complex molecules for pharmaceuticals and advanced materials.[7][8]

Theoretical Framework: Deconstructing the Electronic Environment

The electronic character of (2-Chloro-6-cyanophenyl)boronic acid is a product of the cumulative influence of its substituents. To predict its reactivity, one must analyze the inductive and resonance effects at play, alongside the intrinsic properties of the boronic acid moiety.

-

Inductive and Resonance Effects: Both the chlorine and cyano groups are potent electron-withdrawing groups.

-

Chloro Group: Exerts a strong electron-withdrawing inductive effect (-I) due to chlorine's high electronegativity. It also has a weaker, deactivating resonance effect (+R) via its lone pairs, but the inductive effect is dominant.

-

Cyano Group: This group is one of the strongest electron-withdrawing functionalities, operating through both a powerful inductive effect (-I) and a significant resonance effect (-R) by delocalizing the ring's π-electrons into the C≡N triple bond.

-

-

The Boronic Acid Moiety: The boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry and a vacant p-orbital perpendicular to the molecular plane.[9] This empty orbital makes the boron atom Lewis acidic, capable of accepting electrons. The C-B bond is polarized towards carbon, but the overall electronic character of the ring is dominated by the powerful withdrawing effects of the chloro and cyano groups.

The synergy of these effects renders the aromatic ring significantly electron-deficient. This has direct consequences on its chemical behavior, particularly decreasing the nucleophilicity of the aryl group in the transmetalation step of cross-coupling reactions.[1]

Figure 1: Key electronic influences on the (2-Chloro-6-cyanophenyl)boronic acid scaffold.

Experimental Characterization Protocols

To quantitatively assess the electronic properties, a combination of electrochemical and spectroscopic methods is required.

Cyclic Voltammetry (CV) for Orbital Energy Estimation

Rationale: CV is an indispensable technique for probing the frontier molecular orbital (FMO) energies of a molecule. The oxidation potential (Eox) correlates with the energy of the Highest Occupied Molecular Orbital (HOMO), while the reduction potential (Ered) correlates with the Lowest Unoccupied Molecular Orbital (LUMO). The strong electron-withdrawing groups in (2-Chloro-6-cyanophenyl)boronic acid are expected to significantly lower the energies of both the HOMO and LUMO, making the compound more difficult to oxidize and easier to reduce compared to unsubstituted phenylboronic acid.

Self-Validating Protocol:

-

Solution Preparation: Accurately weigh ~2-3 mg of (2-Chloro-6-cyanophenyl)boronic acid and dissolve it in 10 mL of high-purity, anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. Purge the solution with argon for 15 minutes to remove dissolved oxygen, which can interfere with reduction measurements.

-

Electrode System: Utilize a standard three-electrode cell: a freshly polished glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.

-

System Calibration: Before analyzing the sample, record a voltammogram of a ferrocene solution under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple should exhibit a peak-to-peak separation (ΔEp) of approximately 60-80 mV, confirming electrochemical reversibility and proper cell setup. All measured potentials will be referenced against the Fc/Fc⁺ couple (set to 0 V).

-

Data Acquisition: Record the cyclic voltammogram of the analyte solution, scanning from an initial potential where no reaction occurs towards positive potentials (for oxidation) and then reversing towards negative potentials (for reduction). A typical scan rate is 100 mV/s.

-

Data Analysis: Determine the onset potentials for oxidation (Eox, onset) and reduction (Ered, onset). Use these values to estimate the FMO energies using the empirical equations:

-

EHOMO (eV) ≈ -[Eox, onset (vs Fc/Fc⁺) + 5.1]

-

ELUMO (eV) ≈ -[Ered, onset (vs Fc/Fc⁺) + 5.1]

-

The electrochemical band gap is then Egap = ELUMO - EHOMO.

-

Figure 2: Experimental workflow for Cyclic Voltammetry analysis.

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap

Rationale: UV-Vis spectroscopy measures the energy required to promote an electron from a ground state to an excited state, often corresponding to the HOMO→LUMO transition. The absorption edge of the spectrum can be used to calculate the optical band gap, providing a complementary value to the electrochemical band gap from CV. The extended conjugation and strong electronic perturbations are expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to simpler arenes.

Self-Validating Protocol:

-

Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., spectroscopic grade acetonitrile) at a concentration of 1x10⁻³ M. Create a dilution series (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M).

-

Baseline Correction: Use a dual-beam spectrophotometer. Record a baseline spectrum with matched quartz cuvettes containing only the pure solvent in both the sample and reference beams. This corrects for solvent absorption and any instrumental drift.

-

Data Acquisition: Measure the absorbance spectra for each concentration in the dilution series. The absorbance at λmax should be linear with concentration (Beer's Law), validating that the compound is stable and not aggregating in solution.

-

Data Analysis: From the spectrum of the most suitable concentration (typically with Amax between 0.5 and 1.0), identify the absorption onset wavelength (λonset), which is the point where the absorbance begins to rise from the baseline.

-

Calculation: Calculate the optical band gap (Egopt) using the formula:

-

Egopt (eV) = 1240 / λonset (nm)

-

| Parameter | Expected Trend for (2-Chloro-6-cyanophenyl)boronic acid | Rationale |

| Oxidation Potential (Eox) | High (more positive) | Strong electron-withdrawing groups stabilize the HOMO, making electron removal more difficult. |

| Reduction Potential (Ered) | Low (less negative) | Strong electron-withdrawing groups stabilize the LUMO, making electron acceptance easier. |

| HOMO Energy Level | Lower (more negative) | Stabilization by -I and -R effects. |

| LUMO Energy Level | Significantly Lower | Strong stabilization by -I and -R effects, particularly from the cyano group. |

| Electrochemical Gap (Eg) | Smaller than Phenylboronic Acid | The LUMO is lowered more significantly than the HOMO, reducing the energy gap. |

| Optical Band Gap (Egopt) | Smaller than Phenylboronic Acid | Corresponds to a lower energy HOMO→LUMO transition, resulting in a red-shifted absorption. |

Table 1: Predicted trends in the electronic properties of (2-Chloro-6-cyanophenyl)boronic acid relative to unsubstituted phenylboronic acid.

Computational Modeling with Density Functional Theory (DFT)

Rationale: DFT calculations provide a powerful theoretical lens to visualize and quantify electronic structure, complementing experimental findings.[4][10] This approach allows for the visualization of molecular orbitals, mapping of electron density, and calculation of theoretical properties that can corroborate CV and UV-Vis data.

Validated Protocol:

-

Geometry Optimization: Construct the initial 3D structure of the molecule. Perform a full geometry optimization using a suitable functional and basis set, such as B3LYP/6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[11]

-

Vibrational Frequency Analysis: Perform a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.[4]

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the frontier molecular orbitals (HOMO and LUMO).

-

Visualization and Analysis:

-

FMO Visualization: Generate and inspect the 3D plots of the HOMO and LUMO. This will reveal the spatial distribution of these orbitals and which atoms contribute most significantly.

-

Electrostatic Potential (ESP) Map: Generate an ESP map. This will visually represent the electron-rich (negative potential, typically red) and electron-deficient (positive potential, typically blue) regions of the molecule, highlighting the Lewis acidic boron center and the electronegative N and Cl atoms.

-

Figure 3: Standard workflow for DFT-based characterization.

Implications for Synthesis and Drug Development

The distinct electronic properties of (2-Chloro-6-cyanophenyl)boronic acid directly translate to its practical applications.

-

In Synthetic Chemistry: The electron-deficient nature of the aryl ring can slow the rate-determining transmetalation step in the Suzuki-Miyaura reaction.[1] This often necessitates the use of more electron-rich phosphine ligands, stronger bases, or higher reaction temperatures to facilitate efficient coupling. The significant steric hindrance from two ortho-substituents can also be challenging and may require specialized catalyst systems to overcome.[3][12] However, this same steric profile can be leveraged to control regioselectivity in certain transformations.

-

In Drug Development: Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs like Bortezomib (Velcade®) and Vaborbactam featuring this moiety.[2][13] The boron atom acts as a bioisostere of a carboxylic acid and can form a reversible, tetrahedral covalent bond with serine or threonine residues in enzyme active sites, leading to potent inhibition.[2] The chloro and cyano groups on the ring can serve as critical pharmacophoric elements, participating in hydrogen bonding or hydrophobic interactions within a target protein. They also modulate the compound's overall physicochemical properties, such as lipophilicity and metabolic stability, which are key parameters in drug design.

Conclusion

(2-Chloro-6-cyanophenyl)boronic acid is a highly engineered reagent whose utility is dictated by a finely tuned electronic and steric profile. The powerful electron-withdrawing and sterically demanding nature of the ortho-chloro and -cyano substituents create an electron-deficient system with unique reactivity. A comprehensive characterization, employing a synergistic combination of electrochemical (CV), spectroscopic (UV-Vis), and computational (DFT) methods, is essential for any researcher aiming to exploit its full potential. This fundamental understanding enables the rational design of synthetic routes and provides a solid foundation for its incorporation into advanced functional materials and next-generation therapeutic agents.

References

-

A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. Available at: [Link].

-

Formation of Para-Substituted Triphenylboroxines: A Computational Study. American Chemical Society. Available at: [Link].

-

Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Available at: [Link].

-

Boron Directed Regioselective Aromatic Ortho- Functionalizations. Gupea. Available at: [Link].

-

The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing. Available at: [Link].

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available at: [Link].

-

The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link].

-

On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. Available at: [Link].

-

The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Royal Society of Chemistry. Available at: [Link].

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link].

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available at: [Link].

-

Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. longdom.org [longdom.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gupea.ub.gu.se [gupea.ub.gu.se]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Buchwald Ligand Selection for 2,6-Disubstituted Boronic Acids

Executive Summary

The coupling of 2,6-disubstituted arylboronic acids represents a significant challenge in medicinal chemistry and process development. These substrates suffer from two primary failure modes: steric inhibition of transmetallation and rapid protodeboronation . Standard palladium protocols (e.g., Pd(PPh₃)₄) typically fail to generate product.

This guide details the selection of specific dialkylbiarylphosphine (Buchwald) ligands—primarily SPhos and XPhos —that are engineered to overcome these kinetic barriers. We provide a validated workflow for ligand selection, precatalyst implementation, and reaction engineering to maximize yields for these difficult substrates.

The Technical Challenge

The Steric Wall

In a standard Suzuki-Miyaura cycle, the rate-determining step for hindered substrates is often transmetallation . The bulky 2,6-substituents on the boronic acid prevent the formation of the necessary pre-transmetallation complex with the palladium center.

Protodeboronation (The Silent Killer)

Sterically hindered boronic acids are electronically destabilized and highly prone to protodeboronation (hydrolysis of the C-B bond to C-H). This side reaction is base-catalyzed and often outcompetes the slow transmetallation step.

-

Mechanism: Attack of hydroxide/base on the boron atom forms a boronate "ate" complex, which then undergoes ipso-protonation, cleaving the C-B bond.

-

Result: The boronic acid is consumed before it can couple, leading to low conversion despite full consumption of starting material.

Ligand Selection Strategy

The solution lies in using electron-rich, bulky Buchwald ligands that facilitate the formation of a highly active, monoligated Pd(0) species [L-Pd(0)].

Primary Recommendation: SPhos

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the "Gold Standard" for 2,6-disubstituted boronic acids.

-

Why it works: The methoxy groups on the biaryl backbone provide a weak interaction with the Pd center. This hemilability stabilizes the Pd(0) species but readily opens up to create a massive binding pocket, accommodating the incoming bulky boronic acid during transmetallation.

-

Application: Use as the first-line choice for 2,6-dimethyl, 2,6-dichloro, or 2,6-difluoro phenylboronic acids.

Secondary Recommendation: XPhos

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is the primary alternative.

-

Why it works: The isopropyl groups provide immense steric bulk, which accelerates reductive elimination —often necessary if the coupling partner is also hindered (e.g., ortho-substituted aryl halide).

-

Application: Preferred if the electrophile (aryl halide) is an aryl chloride or if SPhos leads to incomplete conversion.

The Precatalyst Advantage (G3/G4)

Do not use free ligands with Pd(OAc)₂ or Pd₂dba₃ if possible. Use Buchwald G3 or G4 precatalysts (e.g., SPhos-Pd-G3).

-

Benefit: These precatalysts release the active L-Pd(0) species quantitatively upon exposure to base, eliminating the induction period. This is critical to engage the boronic acid in the catalytic cycle before it decomposes via protodeboronation.

Optimization of Reaction Conditions

To mitigate protodeboronation, the reaction environment must be strictly controlled.[1]

| Variable | Recommendation | Rationale |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Strong enough to activate the boronic acid, but less aggressive towards protodeboronation than hydroxides or alkoxides. |

| Solvent | Toluene/Water (10:1) or Dioxane/Water | A biphasic system (Toluene/H₂O) often protects the boronic acid in the organic phase while the base resides in the aqueous phase, regulating the concentration of the reactive boronate species. |

| Temperature | 80°C - 100°C | High temperature is needed to overcome the activation energy of transmetallation for hindered systems. |

| Stoichiometry | 1.5 - 2.0 Equivalents | Because some protodeboronation is inevitable, use excess boronic acid to ensure the aryl halide is fully consumed. |

Experimental Protocols

Protocol A: Rapid Scouting (Micro-scale)

Use this to select between SPhos and XPhos.

-

Prepare Stock Solutions:

-

Catalyst: 0.02 M solution of SPhos-Pd-G3 and XPhos-Pd-G3 in THF.

-

Base: 1.0 M aqueous K₃PO₄.

-

-

Reaction Setup (in HPLC vial or microwave tube):

-

Add Aryl Halide (0.10 mmol, 1.0 equiv).

-

Add 2,6-Disubstituted Boronic Acid (0.15 mmol, 1.5 equiv).

-

Add Catalyst Solution (100 µL, 2 mol%).

-

Add Solvent: Toluene (0.5 mL).

-

Add Base: K₃PO₄ (200 µL, 2.0 equiv).

-

-

Execution:

-

Seal and heat to 100°C for 2 hours (or 30 mins in microwave).

-

Analyze by LC-MS.[1] Look for Product vs. Protodeboronated Byproduct (Ar-H).

-

Protocol B: Optimized Synthesis (Scale-up)

For 1.0 gram scale reactions.

-

Charge Reactor:

-

Add Aryl Halide (1.0 equiv).

-

Add SPhos-Pd-G3 (0.01 - 0.03 equiv / 1-3 mol%).

-

Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

-

-

Solvent Addition:

-

Add Toluene (5 mL per mmol of substrate).

-

Degas solvent by sparging with Nitrogen for 10 minutes.

-

-

Boronic Acid Addition:

-

Add 2,6-Disubstituted Boronic Acid (1.5 equiv ).

-

-

Base Activation:

-

Add degassed 1.0 M aq. K₃PO₄ (2.0 equiv ).

-

-

Reaction:

-

Heat vigorously at 100°C for 4-12 hours. Rapid stirring is essential for biphasic mixtures.

-

-

Workup:

-

Cool to RT. Separate layers. Extract aqueous layer with EtOAc.

-

Crucial: If unreacted aryl halide remains, do not add more catalyst. Add more boronic acid and reheat, as the original charge likely decomposed.

-

Visualizations

Diagram 1: Catalytic Cycle & Steric Management

This diagram illustrates how the bulky SPhos ligand facilitates the difficult transmetallation step while protecting the active center.

Caption: The catalytic cycle highlights Transmetallation as the bottleneck. SPhos accelerates this step, competing against the rapid Protodeboronation pathway.

Diagram 2: Ligand Selection Decision Tree

A logic flow for selecting the correct conditions based on substrate properties.

Caption: Decision matrix for selecting the optimal Buchwald ligand based on the electrophilic coupling partner.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Full consumption of Boronic Acid, but low Product yield. | Protodeboronation. The boronic acid hydrolyzed before coupling. | 1. Switch base to K₃PO₄ (anhydrous) or K₂CO₃.2. Reduce water content (use 10:1 solvent ratio).3. Add boronic acid in portions (slow addition). |

| No reaction (Start Material remaining). | Catalyst Deactivation. Pd is precipitating (Pd black) or not activating. | 1. Ensure use of G3/G4 Precatalyst (not Pd(OAc)₂ + Ligand).2. Increase temperature to 100-110°C.3. Switch to XPhos (more active for oxidative addition). |

| Homocoupling of Boronic Acid. | Oxidation. Presence of oxygen in the system.[1][2] | 1. Degas solvents thoroughly.2.[3] Ensure inert atmosphere (Argon/Nitrogen). |

References

-

Buchwald, S. L., et al. "Universal Palldium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Journal of the American Chemical Society, 2007.

-

Molander, G. A., et al. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Journal of Organic Chemistry, 2012.

-

Lozada, J., et al. "Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids."[4] Journal of Organic Chemistry, 2014.[4][5]

-

Sigma-Aldrich. "Buchwald Ligands and Precatalysts User Guide."

Sources

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of (2-Chloro-6-cyanophenyl)boronic acid with Aryl Halides

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its development was a significant breakthrough, recognized with the 2010 Nobel Prize in Chemistry.[3] This palladium-catalyzed reaction enables the efficient construction of biaryl and substituted aromatic structures, which are core motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

The specific building block, (2-Chloro-6-cyanophenyl)boronic acid, is of particular interest to researchers in drug development. The ortho-chloro and cyano substituents provide unique electronic properties and act as synthetic handles for further molecular elaboration. However, this substitution pattern also introduces significant steric hindrance, making the subsequent cross-coupling a non-trivial synthetic challenge that requires a carefully optimized protocol.[6] This document provides a detailed guide, grounded in mechanistic principles, for successfully coupling this sterically demanding boronic acid with a range of aryl halides.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for rational protocol design and effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[3][7]

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[1][7] This is often the rate-limiting step, especially for less reactive aryl chlorides.[7]

-

Transmetalation: The organic group from the organoboron species (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic borate species [R-B(OH)₃]⁻.[8][9]

-

Reductive Elimination: The two organic partners (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[1][8]

Core Protocol for Coupling (2-Chloro-6-cyanophenyl)boronic acid

This protocol is optimized for sterically hindered substrates. The rationale behind each component selection is critical for success.

3.1. Reagents and Equipment

-

Reaction Vessel: Schlenk flask or microwave vial, oven-dried.

-

Aryl Halide (Ar-X): 1.0 equivalent.

-

(2-Chloro-6-cyanophenyl)boronic acid: 1.2 - 1.5 equivalents. A slight excess is used to compensate for potential protodeboronation.[10]

-

Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or a pre-formed Pd(II) precatalyst like Pd(OAc)₂ (2-4 mol%).

-

Ligand: A bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos (1.1-1.2x the moles of Pd metal). These ligands accelerate both oxidative addition and reductive elimination, which are often sluggish for hindered substrates.[6][11]

-

Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃), finely ground, 2.0 - 3.0 equivalents. Stronger, non-nucleophilic bases are required for challenging couplings.[6]

-

Solvent: Anhydrous, degassed polar aprotic solvent such as 1,4-Dioxane, Toluene, or a Toluene/water mixture (e.g., 10:1).

-

Inert Atmosphere: High-purity Nitrogen or Argon.

-

Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and equipment for thin-layer chromatography (TLC) or LC-MS analysis.

3.2. Step-by-Step Experimental Procedure

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), (2-Chloro-6-cyanophenyl)boronic acid (1.5 eq), and the finely ground base (e.g., K₃PO₄, 3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[6][10]

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos).

-

Solvent Addition: Add the degassed solvent via cannula or syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting aryl halide.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Optimization and Substrate Scope

The success of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and conditions. The ortho-substituents on (2-Chloro-6-cyanophenyl)boronic acid present steric challenges that necessitate robust catalytic systems.[6]

Table 1: Recommended Starting Conditions for Various Aryl Halides

| Aryl Halide (Ar-X) | Reactivity | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Notes |

| Aryl Iodide | High | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-90 | Standard conditions are often sufficient. |

| Aryl Bromide | Medium | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄ | Toluene or Dioxane | 90-110 | Bulky, electron-rich ligands are highly recommended to overcome steric clash.[11] |

| Aryl Chloride | Low | Pd₂(dba)₃ / SPhos or RuPhos | Cs₂CO₃ or K₃PO₄ | Dioxane | 100-120 | Requires the most active catalyst systems and higher temperatures due to the strong C-Cl bond.[7][12] |

| Aryl Triflate | High | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80-100 | Reactivity is comparable to aryl bromides.[2] |

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.

Common Side Reactions and Mitigation:

-

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is accelerated by moisture and acidic conditions.

-

Homocoupling: The coupling of two boronic acid molecules. This is primarily caused by the presence of oxygen.

-

Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.

Conclusion

The Suzuki-Miyaura cross-coupling of (2-Chloro-6-cyanophenyl)boronic acid is a powerful tool for accessing complex molecular architectures. Success with this sterically hindered substrate hinges on a rational choice of catalyst, ligand, base, and solvent, combined with meticulous experimental technique, particularly with regard to maintaining an inert atmosphere. By understanding the underlying mechanism and anticipating potential side reactions, researchers can reliably and efficiently synthesize valuable biaryl compounds for applications in drug discovery and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

UdG. The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. [Link]

-

ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

-

ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

-

ResearchGate. Applications of boronic acids in organic synthesis. [Link]

-

ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]

-

Strouse, J. J., et al. (2005, August 17). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica. [Link]

-

Silva, F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Advantage of Cyano-Boronic Acids in the Synthesis of Poly-Substituted Biaryls: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the construction of poly-substituted biaryl scaffolds remains a cornerstone for the development of pharmaceuticals, advanced materials, and agrochemicals. These frameworks are privileged structures in numerous clinically successful drugs.[1] The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for forging the crucial aryl-aryl bond, prized for its functional group tolerance and generally mild conditions.[2] This guide delves into a specialized, yet highly effective, class of reagents within this reaction: cyano-substituted arylboronic acids. We will explore the nuanced electronic and steric effects of the cyano group, provide detailed, field-tested protocols for their use, and offer insights into overcoming the challenges associated with their application, particularly in the synthesis of sterically demanding biaryls.

The Unseen Influence: Why the Cyano Group is More Than Just a Steric Blocker

The decision to employ a 2-cyano-substituted phenylboronic acid in a Suzuki-Miyaura coupling is a strategic one, rooted in the powerful electronic and steric nature of the nitrile functionality. While at first glance, an ortho-cyano group might be perceived as a significant steric impediment, its influence on the reaction mechanism is far more intricate and can be harnessed to great advantage.

Electronic Effects: A Double-Edged Sword

The cyano group is strongly electron-withdrawing due to both its inductive (-I) and mesomeric (-M) effects. This has a direct impact on the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often rate-determining.[1] The electron-withdrawing nature of the cyano group decreases the electron density at the ipso-carbon attached to the boron atom, making the aryl group less nucleophilic and potentially slowing down the transmetalation process.[1]

However, this electronic-withdrawing property can also be beneficial. In the synthesis of complex molecules, it can prevent unwanted side reactions. Furthermore, computational studies on related α-cyano-activated systems have suggested that the cyano group can coordinate with the palladium(II) center, influencing the stability of intermediates and reducing undesired side reactions like β-hydride elimination in alkyl-sp2 couplings.[3] While the direct analogy to aryl-sp2 couplings requires careful consideration, it highlights the potential for the cyano group to play a more intimate role in the catalytic cycle than a simple spectator substituent.

Steric Hindrance: A Tool for Regiocontrol

The steric bulk of an ortho-cyano group is undeniable and presents a significant challenge in the synthesis of poly-substituted biaryls, particularly tetra-ortho-substituted systems.[4] This steric hindrance can impede the approach of the boronic acid to the palladium center.[1] However, this same steric pressure can be exploited to achieve high regioselectivity in the coupling of poly-halogenated arenes. The catalyst will preferentially react at the less hindered position, allowing for sequential and controlled functionalization.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

To fully appreciate the role of the cyano group, a brief review of the generally accepted mechanism of the Suzuki-Miyaura reaction is essential.

Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex. This is followed by transmetalation, where the organic moiety from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium(II) center, a step facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product (Ar-Ar') and regenerates the palladium(0) catalyst.

Experimental Protocols: A Guide to Practice

The following protocols are designed to be a starting point for the synthesis of poly-substituted biaryls using cyano-boronic acids. Optimization of reaction conditions is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Cyanophenylboronic Acid

This protocol is a general guideline for the coupling of a 2-cyanophenylboronic acid with a substituted aryl bromide.

Materials:

-

2-Cyanophenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene/Water (5:1 mixture, degassed)

Procedure:

-

To a flame-dried Schlenk tube, add the aryl bromide, 2-cyanophenylboronic acid, and potassium phosphate.

-

In a separate vial, pre-mix the palladium(II) acetate and SPhos in a small amount of the toluene/water solvent mixture.

-

Add the catalyst pre-mixture to the Schlenk tube.

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Tetra-ortho-substituted Biaryl using a Cyano-Aryltriolborate

For sterically demanding couplings, converting the boronic acid to a more reactive boronate species, such as a triolborate, can be highly effective.[4]

Workflow for Tetra-ortho-substituted Biaryl Synthesis:

Figure 2: Workflow for the synthesis of a tetra-ortho-substituted biaryl using an aryltriolborate.

Materials:

-

Potassium (2-cyano-6-methylphenyl)triolborate (1.5 equiv)

-

2,6-Disubstituted bromoarene (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

BIPHEP (5.5 mol%)

-

Copper(I) chloride (CuCl) (20 mol%)

-

Anhydrous DMF

Procedure:

-

Synthesize the potassium (2-cyano-6-methylphenyl)triolborate by reacting the corresponding boronic acid with 1,1,1-tris(hydroxymethyl)ethane and potassium hydroxide.[4]

-

In a glovebox, charge a vial with the aryltriolborate, the 2,6-disubstituted bromoarene, palladium(II) acetate, BIPHEP, and copper(I) chloride.

-

Add anhydrous DMF to the vial.

-

Seal the vial and heat the reaction mixture to 80 °C for 14 hours.[5]

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and proceed with an aqueous workup.

-

Purify the product via column chromatography.

Data and Comparative Analysis

The reactivity of cyanophenylboronic acids is highly dependent on the position of the cyano group. The following table provides a predictive comparison based on established electronic and steric principles.[1]

| Boronic Acid Isomer | Predicted Reactivity | Rationale |

| (2-Cyano-phenyl)boronic acid | Low to Moderate | Strong -I and -M effects of the ortho-cyano group decrease the nucleophilicity of the ipso-carbon. Significant steric hindrance.[1] |

| (3-Cyano-phenyl)boronic acid | Moderate | The -M effect is not operative from the meta position. The -I effect is weaker. Minimal steric hindrance.[1] |

| (4-Cyano-phenyl)boronic acid | Moderate to High | The -I and -M effects deactivate the ring, but the absence of steric hindrance allows for efficient coupling.[1] |

Troubleshooting and Key Considerations

-

Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source.[6] Using anhydrous solvents and carefully dried reagents can mitigate this issue. For particularly sensitive substrates, the use of boronic esters (e.g., pinacol esters) or triolborates can enhance stability.[4]

-

Catalyst and Ligand Selection: For sterically hindered couplings, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biarylphosphine ligands are often necessary. N-heterocyclic carbene (NHC) ligands have also shown great promise in coupling sterically demanding substrates at room temperature.[7]

-

Co-catalyst Effects: In challenging couplings, the addition of a copper(I) co-catalyst can significantly improve yields, although the precise role is still a subject of investigation.[4]

-

Base Selection: The choice of base is critical. Stronger bases can accelerate transmetalation but may also promote protodeboronation. Common bases include phosphates (K₃PO₄), carbonates (Cs₂CO₃, K₂CO₃), and fluorides (CsF).

Conclusion

Cyano-substituted boronic acids are powerful and versatile reagents for the synthesis of poly-substituted biaryls. While the electron-withdrawing nature and steric bulk of the cyano group present unique challenges, a thorough understanding of these effects allows for the rational design of highly efficient and selective Suzuki-Miyaura cross-coupling reactions. By carefully selecting the appropriate catalyst system, reaction conditions, and, if necessary, employing more reactive boronate derivatives, researchers can successfully access a wide range of complex biaryl structures that are of significant interest in drug discovery and materials science.

References

-

Pudasaini, B., & Janesko, B. G. (2012). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics, 31(13), 4794–4801. Available at: [Link]

-

Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(3), 207-210. Available at: [Link]

-

Suzuki, A. (2004). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

-

Wu, L., Drinkel, E. E., Gini, A., Ghavshou, M., Nolan, S. P., & Dorta, R. (2011). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Chemical Communications, 47(42), 11656-11658. Available at: [Link]

-

Wikipedia contributors. (2023, December 1). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

-

Liu, Y., & Hall, D. G. (2009). Palladium-Catalyzed Decarboxylative Cross-Coupling of Cyanoacetate Salts with Aryl Halides and Triflates. The Journal of Organic Chemistry, 74(18), 7067–7070. Available at: [Link]

-

ResearchGate. (2011). ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates.. Available at: [Link]

-

Wu, L., Drinkel, E. E., Gini, A., Ghavshou, M., Nolan, S. P., & Dorta, R. (2011). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Chemical Communications, 47(42), 11656-11658. Available at: [Link]

-

Falck, J. R., Bejot, R., & Mioskowski, C. (2011). Palladium(II)-Mediated Cross-Coupling of α-Cyanohydrin Triflates with Boronic Acids. Organic Letters, 13(15), 4156–4159. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

Solvent Selection for Suzuki Coupling of Nitrile-Containing Boronic Acids: A Guide to Maximizing Yield and Minimizing Side Reactions

An Application Guide for Researchers

Introduction

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical and materials science.[1][2][3] Its success is rooted in mild reaction conditions, broad functional group tolerance, and the vast commercial availability of organoboron reagents.[4] However, when substrates contain sensitive or electronically demanding functional groups, such as nitriles, researchers can face significant challenges that compromise reaction efficiency and yield.

Nitrile-containing boronic acids are particularly valuable building blocks, as the nitrile group is a versatile synthetic handle for further transformations into amines, amides, or carbonyls.[5] This application note provides a comprehensive guide for navigating the complexities of Suzuki couplings with these challenging substrates. We will delve into the mechanistic pitfalls, provide a logical framework for solvent and condition selection, and offer detailed, field-proven protocols to empower researchers in drug discovery and development to achieve robust and reproducible results.

The Core Challenge: A Delicate Balance of Reactivity and Stability

The primary difficulty in coupling nitrile-containing boronic acids lies in a tripartite balancing act: promoting the desired catalytic cycle while suppressing two major competing side reactions. The choice of solvent is paramount as it directly influences the kinetics of all three pathways.

-

Desired Pathway: The Suzuki-Miyaura Catalytic Cycle The productive reaction follows a well-established sequence: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3][6][7] The transmetalation step is often rate-limiting and requires activation of the boronic acid by a base.[8][9][10]

-

Side Reaction 1: Protodeboronation This is often the most significant yield-reducing pathway. Protodeboronation is the protonolysis of the C–B bond, replacing the boronic acid group with a hydrogen atom.[11] This undesired reaction is highly dependent on reaction conditions, particularly the presence of water and the nature of the base.[11] Electron-withdrawing groups, such as nitriles, can render the boronic acid more susceptible to this decomposition pathway.[12] Using boronic esters, such as pinacol or MIDA esters, can enhance stability and mitigate this issue by providing a "slow release" of the active boronic acid under the reaction conditions.[6][7][12]

-

Side Reaction 2: Nitrile Hydrolysis The nitrile group itself is susceptible to hydrolysis under both acidic and, more relevantly here, basic aqueous conditions, especially at elevated temperatures.[13][14][15][16] The reaction proceeds first to an amide and can continue to a carboxylic acid, introducing impurities that are often difficult to separate from the desired product.[13][16]

The Role of the Solvent: A Strategic Decision

The solvent system does more than simply dissolve the reactants; it modulates the solubility and reactivity of the base, stabilizes the palladium catalyst, and can influence the rates of both the desired coupling and the undesired side reactions.[17][18] The choice between an aqueous and an anhydrous system is the first critical decision.

-

Aqueous Systems: Typically mixtures of an organic solvent (e.g., Dioxane, THF, Toluene) with an aqueous base solution (e.g., Na₂CO₃, K₂CO₃, K₃PO₄).

-

Pros: Excellent dissolving power for inorganic bases and boronic acids (as borate salts). Often promotes fast reaction rates.

-

Cons: The presence of water is a primary driver for both protodeboronation and nitrile hydrolysis. Requires careful degassing to remove oxygen, which can promote homocoupling of the boronic acid.[7][17]

-

-

Anhydrous/Aprotic Systems: Use of solvents like Toluene, Dioxane, or THF with non-aqueous bases such as CsF or KOtBu.

-

Pros: Drastically reduces the risk of nitrile hydrolysis and can significantly suppress protodeboronation.

-

Cons: Solubility of the base can be limited, potentially slowing the reaction. The choice of base is more constrained.

-

The following diagram provides a logical framework for selecting an appropriate solvent system based on the substrate's properties.

Caption: Decision-making workflow for solvent selection.

Comparative Analysis of Common Solvent Systems

The table below summarizes the characteristics of frequently used solvent systems for the Suzuki coupling of nitrile-containing boronic acids.

| Solvent System | Typical Base(s) | Advantages | Potential Pitfalls & Mitigation Strategies |

| Dioxane / H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | Excellent solubility for a wide range of substrates and bases. Generally robust and high-yielding for stable substrates. | High risk of protodeboronation and nitrile hydrolysis at elevated temperatures. Mitigation: Use a boronic ester; keep reaction temperature below 100°C if possible.[19] |

| Toluene / H₂O | K₂CO₃, K₃PO₄ | Allows for higher reaction temperatures, which can be beneficial for less reactive coupling partners (e.g., aryl chlorides). | Increased risk of hydrolysis and decomposition at higher temperatures. Biphasic nature can sometimes lead to slower reaction rates. |

| THF / H₂O | K₃PO₄, Na₂CO₃ | Lower boiling point allows for milder reaction conditions, which can preserve sensitive functional groups.[20][21] | May not be effective for challenging couplings that require high heat. THF can be oxidized by Pd(II) under certain conditions. |

| Isopropanol (IPA) | CsF, K₃PO₄ | Can minimize protodeboronation for certain heteroaryl boronic acids.[22] A greener solvent alternative. | Potential for ether formation as a side reaction. Can act as a hydride source, leading to dehalogenation of the aryl halide.[7] |

| Anhydrous Toluene or Dioxane | CsF, KOtBu | Minimizes water-dependent side reactions (hydrolysis, protodeboronation). Ideal for highly sensitive substrates.[23] | Base solubility can be poor, requiring careful selection. Anhydrous conditions must be strictly maintained. |

| DMF / DMSO | K₂CO₃, Et₃N | High polarity can stabilize catalytic species and influence selectivity.[18] | High boiling points can lead to thermal decomposition. Risk of nitrile hydrolysis is significant. Use with caution and only after other systems fail. |

Validated Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

Protocol 1: General-Purpose Coupling in an Aqueous System

This protocol is a robust starting point for relatively stable nitrile-containing arylboronic acids and aryl bromides.

Materials:

-

Aryl Halide (1.0 mmol, 1.0 equiv)

-

Nitrile-containing Boronic Acid (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent: 1,4-Dioxane (8 mL) and Water (2 mL)

-

Reaction Vessel (e.g., 25 mL Schlenk flask) with a magnetic stir bar

Procedure:

-

Reagent Preparation: To the Schlenk flask, add the aryl halide, nitrile-containing boronic acid, palladium catalyst, and base.

-

Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using syringes, add the degassed 1,4-dioxane followed by the degassed water. Degas solvents by bubbling an inert gas through them for 15-20 minutes prior to use.[19]

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

-

Work-up: Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[19]

Protocol 2: Anhydrous Coupling for Sensitive Substrates

This protocol is designed for substrates that are highly susceptible to protodeboronation or nitrile hydrolysis.

Materials:

-

Aryl Halide (1.0 mmol, 1.0 equiv)

-

Nitrile-containing Boronic Acid Pinacol Ester (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst System (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%)

-

Base (e.g., Cesium Fluoride (CsF), 2.5 mmol, 2.5 equiv, dried under vacuum)

-

Solvent: Anhydrous Toluene (10 mL)

-

Reaction Vessel (e.g., oven-dried 25 mL Schlenk flask) with a magnetic stir bar

Procedure:

-

Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the oven-dried CsF, palladium catalyst, and ligand to the Schlenk flask. Add the aryl halide and the boronic acid pinacol ester.

-

Inerting the Atmosphere: Seal the flask and remove from the glovebox (if used). Ensure an inert atmosphere is maintained.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-